molecular formula C12H16ClNO B595864 2-Benzylpiperidin-4-one hydrochloride CAS No. 1245644-12-5

2-Benzylpiperidin-4-one hydrochloride

Cat. No. B595864
M. Wt: 225.716
InChI Key: RPXIOXWNEXOZJS-UHFFFAOYSA-N
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Description

“2-Benzylpiperidin-4-one hydrochloride” is a chemical compound . It is a derivative of 4-Piperidone, an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .


Synthesis Analysis

N-benzylpiperidine-4-one derivatives have been synthesized via one-pot three-component protocols in excellent yields . The mono-substituted derivatives showed butyrylcholinesterase selective, while unsubstitited and di-substituted derivatives showed acetylcholinesterase selective inhibitions .


Molecular Structure Analysis

The molecular formula of 2-Benzylpiperidine is C12H17N . The average mass is 175.270 Da and the mono-isotopic mass is 175.136093 Da .


Chemical Reactions Analysis

Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Catalytic Transformations and Synthesis

The novel catalytic method using Pd–C for hydrodechlorination–hydrogenation provides a chemoselective transformation of 4-acylpyridines into 4-benzylpiperidine hydrochlorides. This technique simplifies multi-step transformations into a one-pot process, yielding crystalline piperidine hydrochlorides quantitatively, demonstrating its significance in synthetic organic chemistry and pharmaceutical synthesis (Cheng et al., 2014).

Neurotransmitter Reuptake Inhibition

Research into arylpiperazine-benzylpiperidines has revealed their potential as dual serotonin and norepinephrine reuptake inhibitors. These compounds, particularly with a three-carbon linker, show greater inhibition than venlafaxine hydrochloride, suggesting their utility in treating neuropsychiatric and neurodegenerative disorders (Paudel et al., 2016).

Cholinesterase Inhibition

N-benzylpiperidine-4-one derivatives have been evaluated for cholinesterase inhibition, showing selective activity towards butyrylcholinesterase and acetylcholinesterase. These findings indicate their potential in treating diseases like Alzheimer's, where cholinesterase inhibitors are a key part of therapy (Sukumarapillai et al., 2016).

Anti-inflammatory Activity

4-Benzylpiperidine has demonstrated in vitro anti-inflammatory activity through mechanisms such as inhibition of albumin denaturation and proteinase inhibitory activity. These findings open avenues for further research into anti-inflammatory agents, providing a foundation for the development of new therapies (Jayashree et al., 2016).

Safety And Hazards

Users should avoid breathing mist, gas or vapours of “2-Benzylpiperidin-4-one hydrochloride”. Contact with skin and eyes should be avoided. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Piperidine derivatives, including “2-Benzylpiperidin-4-one hydrochloride”, are being utilized in different therapeutic applications. They are being used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-benzylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXIOXWNEXOZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697182
Record name 2-Benzylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylpiperidin-4-one hydrochloride

CAS RN

1245644-12-5
Record name 2-Benzylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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